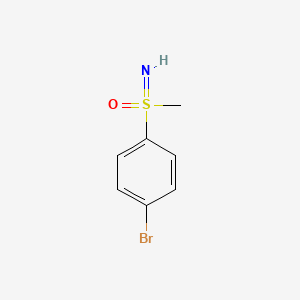

1-Bromo-4-(S-methylsulfonimidoyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-bromophenyl)-imino-methyl-oxo-λ6-sulfane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNOS/c1-11(9,10)7-4-2-6(8)3-5-7/h2-5,9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFSHUOASIOCCAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=N)(=O)C1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 1 Bromo 4 S Methylsulfonimidoyl Benzene and Its Analogues

Sulfonimidoyl Reactivity in Organic Transformations

The sulfonimidoyl group is a tetracoordinate, hexavalent sulfur moiety that exhibits distinct reactivity patterns, primarily centered around the electrophilic nature of the sulfur atom.

Electrophilic Nature of Sulfur(VI) Centers

The sulfur atom in sulfonimidoyl and related sulfonyl compounds is in a high oxidation state (VI), rendering it highly electron-deficient and thus electrophilic. dntb.gov.uanih.govresearchgate.net This inherent electrophilicity is a key driver for its reactivity. The reaction mechanism of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) is largely propelled by the significant positive charge on the central sulfur atom, which makes it an attractive target for incoming nucleophiles. nih.gov Sulfonyl and sulfonimidoyl fluorides are frequently utilized as S(VI) electrophiles for the purpose of defluorinative ligations. nih.govnih.gov The activation of these S(VI) fluorides for exchange reactions often necessitates the use of proton or silicon reagents to enhance the electrophilicity of the sulfur center. chem-station.com

Nucleophilic Substitution Reactions at the Sulfur Center

Given the electrophilic character of the sulfur(VI) center, sulfonimidoyl compounds readily undergo nucleophilic substitution reactions. The high reactivity of sulfonimidoyl halides, such as chlorides and fluorides, makes them valuable precursors for substitution with a variety of nucleophiles including alcohols, phenols, and amines. acs.org

Research has shown that these substitution reactions can be stereospecific. For instance, the reaction of chiral sulfonimidoyl chlorides with nucleophiles like lithium salts of methylamine (B109427) or methyl magnesium bromide proceeds with an inversion of the configuration at the sulfur center. rsc.org However, the stereochemical outcome can be complex. In the nucleophilic substitution of enantiopure sulfonimidoyl fluorides with phenols, racemization has been observed, potentially caused by the fluoride ion released during the reaction. acs.org

The activation of the S-F bond in sulfonimidoyl fluorides for nucleophilic attack can require specific conditions. Organosuperbases have been shown to effectively promote the nucleophilic substitution of sulfonyl fluorides. nih.gov

Mechanistic Pathways of Sulfur(VI) Fluoride Exchange (SuFEx) Reactions

SuFEx chemistry has emerged as a robust method for forming strong covalent linkages. Understanding the mechanistic pathways of these reactions is crucial for optimizing conditions and expanding their scope.

Addition-Elimination versus SN2 Mechanisms

The mechanism of nucleophilic substitution at the sulfur(VI) center in SuFEx reactions is a subject of detailed investigation, with evidence pointing towards both SN2-like and addition-elimination pathways, depending on the specific reactants and conditions.

An SN2-type mechanism involves a single, concerted step where the nucleophile attacks the sulfur center as the leaving group departs. studentdoctor.netsaskoer.ca This pathway is analogous to the SN2 reaction at a carbon center and results in an inversion of configuration at the stereogenic sulfur atom. mdpi.com Density functional theory (DFT) studies on the reaction of methanesulfonyl fluoride with methylamine suggest that the mechanism can be understood as an SN2-type reaction. nih.govacs.org

Alternatively, a stepwise addition-elimination mechanism involves the initial formation of a trigonal bipyramidal intermediate, followed by the departure of the leaving group. mdpi.com DFT studies on the silicon-free SuFEx reaction with phenolate (B1203915) anions have indicated a preference for an addition-elimination mechanism, although an SN2 pathway could not be definitively ruled out under experimental conditions. nih.gov

| Mechanism | Characteristics | Supporting Evidence | Stereochemistry |

|---|---|---|---|

| SN2 (Bimolecular Nucleophilic Substitution) | Concerted, one-step process with a five-coordinate transition state. | DFT studies on methanesulfonyl fluoride + methylamine. nih.govacs.org Analogous to SN2 at carbon. mdpi.com | Inversion of configuration. mdpi.com |

| Addition-Elimination | Stepwise process involving a trigonal bipyramidal intermediate. | DFT studies on Si-free SuFEx with phenolate anions. nih.gov | Can result in retention or inversion, depending on the lifetime and pseudorotation of the intermediate. |

Role of Silicon-Based Protection in SuFEx Chemistry and Silicon-Free Alternatives

Traditionally, SuFEx reactions have been facilitated by the use of silicon-based protecting groups, particularly for alcohol nucleophiles. The activation of the typically stable sulfur(VI)-fluoride bond often requires an activator, such as a proton (H⁺) or a silyl (B83357) group (R₃Si⁺). chem-station.com In reactions involving silyl-protected phenols, the formation of the highly thermodynamically stable silicon-fluoride (Si-F) bond serves as a powerful driving force for the reaction. nih.gov The strength of the Si-F bond is approximately 135 kcal/mol, which facilitates the rapid formation of S-O bonds from silyl ether precursors. nih.gov

However, recent research has focused on developing "silicon-free" SuFEx protocols to simplify procedures and broaden substrate scope. dntb.gov.uanih.gov These Si-free reactions have been shown to be fast, high-yielding, and, in some cases, enantiospecific, particularly with phenol (B47542) nucleophiles. nih.gov Several strategies have been developed to circumvent the need for silicon reagents:

Organocatalysis: N-heterocyclic carbenes (NHCs) and various organic bases have been employed to catalyze Si-free SuFEx reactions. chemrxiv.orgchemrxiv.org

Solid Promoters: Silica gel has been reported to promote base-free SuFEx reactions. researchgate.net

HF Absorption: The use of molecular sieves to absorb the hydrogen fluoride (HF) byproduct can also enable Si-free transformations. chemrxiv.org

Influence of Nucleophiles and Catalysts on Reaction Mechanisms

The mechanism and efficiency of SuFEx reactions are profoundly influenced by the choice of nucleophile and catalyst. A wide range of catalysts can accelerate the reaction, including Lewis bases, Lewis acids, and bifluoride salts. nih.gov

Catalysts:

Lewis Bases: Nitrogen-containing Lewis bases such as tertiary amines (e.g., triethylamine), amidines, guanidines, and superbases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are effective catalysts. nih.govacs.org Their catalytic activity generally correlates with their pKₐH value. nih.gov These bases can function either by activating the S(VI) fluoride through nucleophilic attack or by deprotonating the incoming nucleophile to increase its reactivity. nih.govacs.orgacs.org

Lewis Acids: Metal salts, such as calcium bistriflimide (Ca(NTf₂)₂), can act as Lewis acid catalysts. nih.gov Mechanistic studies have shown that the Ca²⁺ ion can coordinate to both the sulfonyl oxygen and the fluoride, activating the sulfur(VI) center and stabilizing the leaving group. nih.govhmc.edu

Bifluoride Salts: Salts containing the bifluoride ion ([FHF]⁻) have been identified as particularly powerful catalysts for SuFEx reactions. researchgate.net

Carbonates: Bases like cesium carbonate (Cs₂CO₃) can facilitate the reaction, likely by generating a more nucleophilic phenolate from a phenol starting material. researchgate.net

Nucleophiles: The nature of the nucleophile is also critical. SuFEx reactions show high reactivity towards phenols (both unprotected and silyl-protected) and specific types of amines. nih.gov The nucleophilicity of the reacting species can be enhanced in the presence of a base, which can deprotonate the nucleophile, thereby lowering the activation barrier of the reaction. nih.govacs.org

| Catalyst Type | Example(s) | Proposed Role/Mechanism of Action | Reference(s) |

|---|---|---|---|

| Lewis Bases | DBU, Triethylamine (B128534), Guanidines | Activate S(VI) center via nucleophilic catalysis; Increase nucleophilicity of attacking species via deprotonation. | nih.govnih.govacs.org |

| Lewis Acids | Ca(NTf₂)₂ | Activate S(VI) center and stabilize leaving group via two-point coordination. | nih.govhmc.edu |

| Bifluoride Salts | Q⁺[FHF]⁻ | Act as highly active catalysts for the exchange reaction. | researchgate.net |

| Inorganic Bases | Cs₂CO₃ | Generate more potent nucleophiles (e.g., phenolates) from precursors. | researchgate.net |

Radical Chemistry of Sulfur(VI) Compounds

The generation and subsequent reaction of sulfur(VI) radicals offer novel pathways for molecule construction. The sulfonimidoyl moiety, a key functional group in compounds like 1-Bromo-4-(S-methylsulfonimidoyl)benzene, has been a central focus in the development of these radical-based methodologies.

Strategies for Generating S(VI) Radicals

The conversion of traditionally electrophilic sulfur(VI) fluorides, such as sulfonimidoyl fluorides, into S(VI) radicals is a challenging task due to the high strength of the S(VI)-F bond and high reduction potentials. nih.govnih.gov However, recent advancements have established a general platform to overcome this challenge through the synergistic action of an organosuperbase and photoredox catalysis under visible light irradiation. nih.govnih.govresearchgate.net

A plausible mechanism for this transformation involves the initial nucleophilic activation of the sulfonimidoyl fluoride by an organosuperbase like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov This activation step forms a highly active intermediate by displacing the fluoride anion. nih.gov Under blue LED irradiation, this intermediate is then reduced by an excited state photocatalyst, such as Ru(bpy)₃Cl₂, to generate the desired S(VI) radical via intramolecular fragmentation. nih.gov This method circumvents the need for harsh conditions, providing a mild pathway for generating sulfonimidoyl radicals that can participate in further reactions. nih.govnih.gov

Other strategies for generating related sulfur-centered radicals include visible-light-mediated photoredox catalysis to produce sulfamoyl radicals from sulfur dioxide and N-aminopyridinium salts. chemrxiv.org Similarly, sulfonamidyl radicals can be generated from unsaturated sulfonamides using visible light and a photocatalyst, proceeding through an oxidative deprotonation electron transfer mechanism. rsc.orgresearchgate.netresearchgate.net

Alkene Ligation with S(VI) Radicals

Once generated, S(VI) radicals, specifically sulfonimidoyl radicals, readily engage in ligation reactions with alkenes. nih.govnih.gov This process typically involves the addition of the S(VI) radical to the alkene double bond, forming a carbon-centered radical intermediate. nih.govlibretexts.org This intermediate can then be oxidized and subsequently deprotonated to yield vinyl sulfoximines, often with excellent E selectivity. nih.govnih.gov

The reaction is applicable to a wide range of alkenes, demonstrating its synthetic utility. nih.gov The process represents a significant expansion of the synthetic applications for sulfonimidoyl compounds, moving beyond their traditional role as electrophiles. nih.govdntb.gov.ua A related metal-free approach involves the hydrosulfonimidoylation of unactivated alkenes with sulfonimidoyl fluorides, which proceeds via an intermolecular hydride transfer to form sulfoximines. nih.gov Additionally, paired electrocatalysis has been employed for the cross-coupling of sulfinamides with olefins to synthesize vinyl sulfoximines, where a sulfonimidoyl radical is a key intermediate. nih.gov

Palladium-Catalyzed Coupling Reactions of Halogenated Sulfonimidoyl Compounds

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Halogenated sulfonimidoyl compounds, such as this compound, are valuable substrates in these transformations.

Cross-Coupling Strategies for Complex Molecule Synthesis

The bromine atom in this compound serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Sonogashira reactions. mdpi.comnih.gov These reactions allow for the introduction of a wide array of aryl, alkyl, alkenyl, and alkynyl groups at the 4-position of the benzene (B151609) ring, providing a powerful tool for the synthesis of complex molecules and pharmaceutical intermediates. nih.govnih.gov

For instance, the Suzuki-Miyaura coupling of aryl halides with organoboron compounds is a widely used method for creating C-C bonds. nih.gov The reaction conditions are generally mild, and the catalyst systems, often involving palladium complexes with specialized phosphine (B1218219) ligands, are highly efficient. nih.govorganic-chemistry.org Similarly, the Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, offering a direct route to alkynylated sulfonimidoyl derivatives. mdpi.comnih.gov The efficiency of these reactions makes them suitable for late-stage functionalization in the synthesis of bioactive compounds. researchgate.net The development of robust catalyst systems has expanded the scope of these reactions to include a broad range of functional groups, enhancing their applicability in medicinal chemistry. nih.govnih.gov

Below is a representative table illustrating the scope of Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with aryl bromides.

| Aryl Bromide | Boronic Acid/Ester | Catalyst | Base | Solvent | Product Yield (%) |

| 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | >95 |

| 1-Bromo-4-nitrobenzene | 4-Methylphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 98 |

| 2-Bromopyridine | 3-Methoxyphenylboronic acid | Pd₂(dba)₃/XPhos | K₃PO₄ | Dioxane | 95 |

| 1-Bromo-4-(trifluoromethyl)benzene | Naphthalene-1-boronic acid | PdCl₂(dppf) | K₂CO₃ | DME | 92 |

This table is illustrative and compiled from general knowledge of Suzuki-Miyaura reactions; specific conditions for sulfonimidoyl-containing substrates may vary.

Intramolecular Reactivity and Cyclization Pathways

The sulfonimidoyl group can also participate in intramolecular reactions, leading to the formation of novel heterocyclic structures. These cyclization pathways often involve the generation of a reactive intermediate that subsequently attacks another part of the molecule.

Radical cascade cyclizations, in particular, have emerged as a powerful strategy for constructing complex cyclic systems in a single step. nih.govnih.govrsc.org These reactions can be initiated from various precursors, including those containing sulfonimidoyl or related sulfonyl moieties. nih.govresearchgate.netglobethesis.com For example, a metal-free approach has been developed for the N-terminal cyclization of amino acids by reacting amino acid-tethered 1,6-enynones with sulfonyl hydrazides, which generates highly functionalized succinimide (B58015) derivatives. nih.govresearchgate.net

Another strategy involves the acid-catalyzed hydrolysis of an N-cyano sulfoximine (B86345), which generates an NH-sulfoximine in situ. nih.gov This intermediate can then undergo intramolecular cyclocondensation to form thiadiazine 1-oxides, a class of benzene-fused sulfoximine heterocycles with potential biological activity. nih.gov These examples showcase the versatility of the sulfonimidoyl group and its analogues in designing intramolecular reactions for the synthesis of valuable heterocyclic compounds. nih.govresearchgate.net

The table below provides examples of radical cascade cyclization reactions.

| Reactant 1 | Reactant 2 | Conditions | Product Type |

| Amino acid-tethered 1,6-enynone | Sulfonyl hydrazide | NIS, H₂O₂ (Metal-free) | Functionalized succinimide |

| Olefinic carbonyls | N-sulfonylaminopyridinium salts | Visible light, photoredox catalyst | Sulfonaminated dihydrofuran |

| N-Allylamides | Sodium sulfinates | Silver-mediated | Sulfonated oxazoline |

| 2-Alkynylarylnitrile | N-aminopyridinium salt | Visible light, photoredox catalyst | 3-Amino-1-indenone |

This table summarizes findings from various studies on radical cyclizations. nih.govresearchgate.netresearchgate.net

Theoretical and Computational Studies of Sulfonimidoyl Compounds

Density Functional Theory (DFT) Applications in Mechanistic Elucidation

Density Functional Theory (DFT) has become a cornerstone in the computational study of reaction mechanisms involving sulfonimidoyl moieties. researchgate.net By calculating the electronic structure of molecules, DFT allows researchers to map out the energetic landscape of a chemical reaction, providing insights into its feasibility and selectivity.

A key application of DFT is the location and characterization of transition states, which are the highest energy points along a reaction coordinate. The energy difference between the reactants and the transition state, known as the energy barrier or activation energy, determines the rate of a reaction.

DFT calculations have been employed to investigate reactions involving sulfur(VI) fluorides, which are closely related to sulfonimidoyl compounds. For instance, in sulfur(VI) fluoride (B91410) exchange (SuFEx) reactions, DFT studies can elucidate the role of catalysts and bases in lowering the activation barrier. acs.org Computational studies on the synthesis of sulfonamides demonstrated that the formation of the N–S bond in the transition state is significantly influenced by the concerted deprotonation of the amine nucleophile, which lowers the reaction barrier. acs.org These computational approaches are directly applicable to understanding the reactivity of the sulfonimidoyl group in 1-Bromo-4-(S-methylsulfonimidoyl)benzene in similar nucleophilic substitution reactions.

Table 1: Illustrative DFT-Calculated Energy Barriers for a Hypothetical Reaction This table presents hypothetical data to illustrate typical outputs from DFT calculations on reaction energy barriers.

| Reaction Step | Reactant Complex | Transition State (TS) | Product Complex | Energy Barrier (kcal/mol) |

|---|---|---|---|---|

| Nucleophilic Attack | Reactant + Nu | [Reactant---Nu]‡ | Intermediate | 25.4 |

| Proton Transfer | Intermediate + Base | [Intermediate---H---Base]‡ | Product + HBase+ | 12.1 |

Beyond calculating energy barriers, DFT is crucial for mapping entire reaction pathways, including the identification of intermediates and alternative routes. This is particularly important for understanding selectivity (chemo-, regio-, and stereo-selectivity) in reactions. For example, DFT calculations have been used to explain the 1,4-selectivity observed in the Rh-catalyzed addition of aryl boronic acids to sulfonyl fluoride-containing compounds. acs.org The calculations revealed that the selectivity is governed by stabilizing Coulombic attractions in the transition state leading to the 1,4-adduct. acs.org

In cobalt-catalyzed reactions, DFT studies have shown that steric repulsion in the transition state is the dominant factor controlling Z/E selectivity. researchgate.net For reactions involving this compound, DFT could similarly be used to predict how the sulfonimidoyl group directs incoming reagents and influences the stereochemical outcome of reactions at or near the benzene (B151609) ring.

Molecular Modeling and Electronic Structure Investigations

Molecular modeling techniques are used to investigate the three-dimensional structure of molecules and their electronic properties, which are fundamental to their reactivity.

The sulfonimidoyl group possesses a unique set of stereoelectronic properties. It is a strongly electron-withdrawing group, which influences the reactivity of the attached benzene ring. The sulfur(VI) center is tetrahedral, and the substituents around it create a specific electronic environment.

Computational tools like molecular electrostatic potential (MEP) mapping can predict reactive sites within a molecule. researchgate.net For this compound, an MEP map would likely show regions of negative potential around the oxygen and nitrogen atoms of the sulfonimidoyl group, indicating their nucleophilic character or ability to engage in hydrogen bonding. Conversely, positive potential would be expected around the sulfur atom and the hydrogen atoms of the methyl group. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the molecule's ability to act as an electron donor or acceptor, respectively, which is crucial for predicting its behavior in pericyclic and redox reactions. researchgate.netmdpi.com

A defining feature of many sulfonimidoyl compounds is the presence of a stereogenic sulfur(VI) center. researchgate.net Unlike sulfur(IV) centers (e.g., in sulfoxides), the sulfur(VI) center in sulfonimidoyl compounds is configurationally stable and not prone to racemization. nih.gov This stability makes them attractive chiral motifs in medicinal chemistry and asymmetric synthesis. nih.govresearchgate.netacs.org

Conformational analysis, often performed using computational methods, is essential to understand the three-dimensional arrangement of the groups around the chiral sulfur atom. This arrangement dictates how the molecule interacts with other chiral molecules, such as enzymes or chiral catalysts. Asymmetric synthesis strategies often rely on transforming S(IV) stereogenic centers to S(VI) centers without loss of enantiopurity, a process that can be modeled computationally to understand its stereochemical integrity. nih.govacs.org

Table 2: Properties of the Chiral Sulfur(VI) Center

| Property | Description | Significance |

|---|---|---|

| Geometry | Tetrahedral | Allows for stereoisomerism when four different substituents are attached (including the lone pair implicit in S=N bond). |

| Configurational Stability | High barrier to inversion/racemization. nih.gov | Enantiomers are stable and can be isolated; useful as chiral building blocks. researchgate.net |

| Asymmetric Synthesis | Can be prepared enantioselectively via oxidation of chiral precursors or resolution. nih.govacs.org | Enables the synthesis of single-enantiomer drugs and materials. |

Prediction of Reactivity and Structure-Reactivity Relationships

Computational chemistry plays a vital role in establishing quantitative structure-activity relationships (QSAR) and structure-reactivity relationships. nih.gov By calculating various molecular descriptors (e.g., electronic, steric, and thermodynamic properties) for a series of related compounds, it is possible to build mathematical models that predict their biological activity or chemical reactivity.

Advanced Applications of 1 Bromo 4 S Methylsulfonimidoyl Benzene and Its Derivatives in Organic Synthesis

Building Blocks for Complex Molecular Architectures

1-Bromo-4-(S-methylsulfonimidoyl)benzene serves as a versatile and powerful building block for the assembly of complex molecular structures, primarily due to the presence of the aryl bromide which is amenable to a variety of palladium-catalyzed cross-coupling reactions. acs.orgnih.gov The enantiomerically pure form of the compound, often referred to as p-bromophenyl methyl sulfoximine (B86345), allows for the introduction of a chiral sulfoximine moiety into larger molecules, a feature of growing importance in agrochemicals and pharmaceuticals. nih.gov

Research led by Bolm and coworkers has extensively demonstrated the utility of this compound in Suzuki-Miyaura, Stille, and Buchwald-Hartwig coupling reactions. nih.gov These transformations allow for the substitution of the bromine atom with a wide array of aryl, heteroaryl, vinyl, and amino groups, providing a modular approach to a diverse range of sulfoximine derivatives that would be difficult to access through other synthetic routes. nih.gov

For instance, the Suzuki-Miyaura coupling of enantiopure this compound with various arylboronic acids proceeds in high yields, allowing for the synthesis of biaryl sulfoximines. Similarly, Stille coupling with organostannanes and Buchwald-Hartwig amination with primary or secondary amines have been successfully employed to further functionalize the aromatic ring. nih.gov

A significant advancement in this area is the stereospecific α-(hetero)arylation of sulfoximines via SNAr reactions. This method allows the sulfoximine nitrogen to act as a nucleophile, attacking electron-deficient heteroaryl halides to form C-N bonds. This strategy has been used to incorporate the sulfoximine group into complex heterocyclic cores, which are prevalent in biologically active molecules. figshare.comnih.gov The utility of this approach was showcased in the gram-scale synthesis of the ATR inhibitor ceralasertib, a sulfoximine-containing pharmaceutical candidate. figshare.comnih.gov

The following table summarizes the key palladium-catalyzed reactions utilizing this compound:

| Reaction Type | Coupling Partner | Product Class | Reference |

| Suzuki-Miyaura | Arylboronic Acids | Biaryl Sulfoximines | nih.gov |

| Stille | Organostannanes | Aryl/Vinyl Sulfoximines | nih.gov |

| Buchwald-Hartwig | Amines | N-Aryl Sulfoximines | nih.gov |

These reactions underscore the compound's role as a foundational element for creating intricate and functionally diverse molecules. The ability to perform these modifications on an enantiopure scaffold is particularly valuable, preserving the stereochemical integrity at the sulfur center. nih.gov

Chiral Auxiliaries and Ligands in Asymmetric Catalysis

The inherent chirality of this compound and its derivatives makes them attractive candidates for applications in asymmetric catalysis. The stereogenic sulfur center, combined with the ability to modify the aryl ring and the sulfoximine nitrogen, allows for the design of novel chiral ligands and auxiliaries that can influence the stereochemical outcome of a reaction.

While the primary application of enantiopure this compound has been as a chiral building block, the broader class of chiral sulfoximines has been extensively explored in asymmetric catalysis. The sulfoximine moiety can coordinate to metal centers, and the substituents on the sulfur, nitrogen, and aryl ring can create a well-defined chiral environment around the catalytic site.

For example, sulfoximine-based ligands have been successfully employed in a variety of metal-catalyzed reactions, including:

Rhodium-catalyzed C-H activation: Chiral sulfoximines can act as directing groups to achieve enantioselective C-H functionalization, leading to the synthesis of chiral-at-sulfur 1,2-benzothiazines. organic-synthesis.com

Copper-catalyzed conjugate additions: N-phosphinoyl sulfoximines have been used as chiral ligands in the asymmetric conjugate addition of Grignard reagents to enones.

Palladium-catalyzed allylic alkylation: Ligands incorporating a chiral sulfoximine scaffold have been shown to induce high enantioselectivity in asymmetric allylic alkylation reactions.

The versatility of this compound lies in its potential to be readily converted into more complex ligands through the cross-coupling reactions described in the previous section. By attaching phosphine (B1218219) groups, nitrogen heterocycles, or other coordinating moieties to the aryl ring, a diverse library of chiral ligands can be generated. The stereogenic sulfoximine unit remains a constant feature, providing the chiral induction necessary for asymmetric transformations. This modular approach allows for the systematic tuning of the ligand's steric and electronic properties to optimize enantioselectivity for a specific reaction.

Development of Functionalized Materials Precursors

The unique electronic properties and structural rigidity of the aryl sulfoximine scaffold make this compound a promising precursor for the development of functionalized materials. While direct applications of this specific compound in materials science are emerging, its derivatives and related structures have shown potential in agrochemicals and organic electronics.

The synthesis of the herbicide Topramezone, for instance, involves an intermediate, 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene, which is structurally related to the sulfone analogue of the title compound. d-nb.info This highlights the utility of such brominated aryl sulfur(VI) compounds as intermediates in the synthesis of complex, commercially valuable molecules, including agrochemicals.

Furthermore, the bromo- and iodo-substituted aromatic rings are key precursors in the synthesis of organic semiconductors, conductive polymers, and liquid crystals. glpbio.com The palladium-catalyzed cross-coupling reactions that are effective on this compound are the same foundational reactions used to construct the conjugated polymer backbones essential for organic electronic materials. By replacing the bromine with extended π-systems via Suzuki or Stille couplings, it is possible to synthesize novel sulfoximine-containing conjugated molecules. The polar and chiral nature of the sulfoximine group could impart unique properties, such as altered solubility, self-assembly behavior, and chiroptical responses, to these materials.

The potential applications could include:

Chiral Organic Electronics: Incorporation of the enantiopure sulfoximine unit could lead to materials with circularly polarized luminescence or other chiroptical properties.

Functional Polymers: The sulfoximine group could be used to tune the electronic properties and processability of conductive polymers.

Liquid Crystals: The rigid, polar nature of the aryl sulfoximine core could be exploited in the design of novel liquid crystalline materials.

Strategic Scaffolds in Medicinal Chemistry Design

The sulfoximine group is no longer a niche curiosity but a validated and valuable scaffold in modern medicinal chemistry. wikipedia.org Its ability to act as a bioisostere for the more common sulfone and sulfonamide groups, while offering distinct advantages in terms of physicochemical properties and synthetic accessibility, has led to its incorporation into several clinical candidates. This compound provides a direct and versatile entry point for introducing this strategic scaffold into drug-like molecules.

The key advantages of the sulfoximine moiety in medicinal chemistry include:

Increased Aqueous Solubility: The sulfoximine group is more polar and a better hydrogen bond acceptor than the corresponding sulfone, which often leads to improved aqueous solubility and can enhance pharmacokinetic properties. nih.gov

Metabolic Stability: The sulfur(VI) center is generally resistant to metabolic oxidation.

Three-Dimensionality: The tetrahedral geometry at the sulfur atom provides a three-dimensional exit vector that can be exploited to probe interactions with biological targets and escape flatland.

Chirality: The stereogenic sulfur center can be used to optimize interactions with chiral biological receptors.

A prime example of the strategic replacement of a sulfone with a sulfoximine is in the development of the ATR inhibitor ceralasertib (AZD6738). The switch to the sulfoximine resulted in a molecule with maintained potency but significantly increased aqueous solubility, which was a key factor in its advancement into clinical trials. nih.gov

Fluorination Effects on Lipophilicity for Analog Design

Lipophilicity (measured as LogP) is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME). Fluorination is a common strategy to modulate this property. Research has shown that the systematic fluorination of the methyl group in this compound provides a predictable way to tune the molecule's lipophilicity.

A study on the scalable synthesis of 1-bromo-4-(S-(fluoroalkyl)sulfonimidoyl)benzenes revealed a stepwise increase in lipophilicity with the introduction of each fluorine atom. nih.gov This predictable modulation allows medicinal chemists to fine-tune the properties of a lead compound to achieve a better balance of potency and pharmacokinetics.

The table below illustrates the effect of fluorination on the calculated LogP of this compound analogs:

| Compound | R Group | Change in Lipophilicity (ΔLogP per F) |

| This compound | -CH3 | N/A |

| 1-Bromo-4-(S-(fluoromethyl)sulfonimidoyl)benzene | -CH2F | ~+0.6 |

| 1-Bromo-4-(S-(difluoromethyl)sulfonimidoyl)benzene | -CHF2 | ~+0.6 |

| 1-Bromo-4-(S-(trifluoromethyl)sulfonimidoyl)benzene | -CF3 | ~+0.6 |

Interestingly, the study also found that replacing a sulfone moiety with a sulfoximine group in the same series leads to a decrease in lipophilicity by approximately 0.7 LogP units. nih.gov This provides medicinal chemists with two complementary strategies for modulating lipophilicity using this scaffold: fluorination to increase it and sulfone-to-sulfoximine replacement to decrease it.

Designing Analogs with Modulated Chemical Properties

Beyond fluorination, the this compound scaffold allows for the design of analogs with a wide range of modulated chemical properties. The palladium-catalyzed cross-coupling reactions mentioned previously are the key tools for this diversification.

By carefully selecting the coupling partners, chemists can introduce functionalities that alter properties such as:

Solubility and Polarity: Introducing polar groups like morpholine (B109124) or other heterocycles via Buchwald-Hartwig amination can significantly increase aqueous solubility.

Target Binding: Attaching specific aryl or heteroaryl groups through Suzuki coupling can introduce key binding elements that interact with the active site of a protein target.

Metabolic Stability: Modifications to the aryl ring can block potential sites of metabolism.

A practical example of this approach was the incorporation of a p-morpholino-substituted derivative of the title compound into a pseudotripeptide. nih.gov This demonstrated that the sulfoximine scaffold is robust enough to be carried through standard peptide coupling conditions and that the aryl ring can be functionalized to mimic amino acid side chains or to introduce other desired functionalities. This modularity is highly valuable in the lead optimization phase of drug discovery, where rapid generation and testing of analogs are crucial for success.

Future Directions and Emerging Research Avenues for 1 Bromo 4 S Methylsulfonimidoyl Benzene Research

Development of Novel Synthetic Routes with Enhanced Sustainability and Atom Economy

The principles of green chemistry are increasingly guiding the development of new synthetic methods, with a strong emphasis on sustainability and atom economy—a measure of how efficiently atoms from the reactants are incorporated into the final product. wordpress.comacs.org Traditional multi-step syntheses often generate significant chemical waste. To address this, researchers are turning to innovative techniques like mechanochemistry and electrochemistry.

Mechanochemical synthesis, which uses mechanical force to drive chemical reactions, offers a solvent-free alternative to conventional methods. acs.orgacs.orgyoutube.com This approach has been successfully applied to produce sulfonimidoyl fluorides from stable sulfur(VI) imidazoles in a mixer mill, significantly reducing reaction times and eliminating the need for solvents. acs.orgacs.orgkuleuven.be Similarly, electrochemical strategies provide a greener path by using electricity to drive reactions, as demonstrated in the oxidative nucleophilic fluorination of sulfinamides to produce sulfonimidoyl fluorides. chinesechemsoc.org These methods represent a substantial leap forward in producing sulfonimidoyl compounds with a significantly improved environmental footprint.

| Synthetic Approach | Key Features | Sustainability Benefits |

| Mechanochemistry | Solvent-free synthesis using mechanical force (ball milling). | Reduces solvent waste, lowers energy consumption, shortens reaction times. |

| Electrochemistry | Uses electrical current to drive oxidative reactions. | Avoids harsh chemical oxidants, enables continuous flow processes. |

| Catalytic Routes | Employs catalysts to enable reactions with higher atom economy. | Reduces stoichiometric waste, allows for milder reaction conditions. |

Exploration of New Catalytic Systems for Sulfonimidoyl Transformations

Catalysis is a cornerstone of modern organic synthesis, and the development of new catalytic systems is crucial for advancing sulfonimidoyl chemistry. Researchers are exploring a range of catalysts to facilitate transformations involving the sulfonimidoyl group with greater efficiency and selectivity.

One area of focus is the Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) reaction, a powerful click chemistry tool. nih.gov Novel catalysts are being developed to enhance the scope and utility of SuFEx reactions. For example, photoredox catalysis, which uses light to initiate chemical reactions, has been employed to convert sulfonimidoyl fluorides into S(VI) radicals, opening up new pathways for alkene ligation. researchgate.netdomainex.co.uknih.gov This method allows for the formation of vinyl sulfones and sulfoximines under mild conditions. researchgate.net

Transition metals like nickel are also proving to be effective catalysts for cross-coupling reactions involving sulfonamides and related compounds. nih.govx-mol.netnih.govresearchgate.net Nickel-catalyzed reactions have been developed for the C-N cross-coupling of sulfonamides with various aryl chlorides, a transformation previously dominated by palladium catalysts. nih.govx-mol.netresearchgate.net These new systems expand the toolkit available to chemists for constructing complex molecules from sulfonimidoyl precursors.

Advanced Mechanistic Studies Using Spectroscopic and Computational Techniques

A deep understanding of reaction mechanisms is essential for optimizing existing synthetic methods and designing new ones. Advanced spectroscopic and computational techniques are providing unprecedented insight into the intricate steps of sulfonimidoyl transformations.

For instance, Density Functional Theory (DFT) calculations have been used to investigate the mechanism of Bi(III) redox-neutral catalysis in the synthesis of aryl sulfonyl fluorides. nih.gov These computational studies can elucidate the roles of catalysts and reagents, identify key intermediates, and explain the energetics of different reaction pathways. nih.gov Experimental techniques, such as in-situ monitoring of reactions using Nuclear Magnetic Resonance (NMR) spectroscopy, complement these computational studies by providing real-time data on the reaction progress and the formation of intermediates. nih.gov Such combined experimental and computational approaches have been used to understand the formation of planar sulfonimidoyl cation intermediates in electrochemical syntheses, explaining the observed loss of optical purity. chinesechemsoc.org

Design of Highly Functionalized Derivatives for Specific Synthetic Objectives

A major driving force in this field is the synthesis of novel, highly functionalized molecules for applications in medicinal chemistry and materials science. The 1-bromo-4-(S-methylsulfonimidoyl)benzene scaffold is an ideal starting point for creating diverse molecular architectures.

The development of new reagents has been pivotal. For example, a chiral bifunctional S(VI) transfer reagent, t-BuSF, has been created for the rapid asymmetric synthesis of a wide range of sulfoximines, sulfonimidoyl fluorides, and sulfonimidamides with excellent stereochemical control. nih.govnih.govresearchgate.netthieme.de This reagent has been used in the late-stage functionalization of complex molecules, including pharmaceutical intermediates. nih.govresearchgate.netnih.govnih.govresearchgate.netrsc.org Late-stage functionalization is a powerful strategy in drug discovery, allowing for the modification of complex drug candidates in the final steps of a synthesis to fine-tune their properties.

The ability to introduce the sulfonimidoyl group with defined stereochemistry is particularly important, as the three-dimensional arrangement of atoms in a molecule can have a profound impact on its biological activity. thieme.de

| Derivative Class | Synthetic Utility | Potential Applications |

| Chiral Sulfonimidamides | Bioisosteres of sulfonamides with an added vector for interaction. | Drug discovery, asymmetric catalysis. |

| Vinyl Sulfoximines | Versatile building blocks for further chemical transformations. | Materials science, polymer chemistry. |

| Functionalized Heterocycles | Incorporation of the sulfonimidoyl moiety into complex ring systems. | Medicinal chemistry, agrochemicals. |

Integration of Sulfonimidoyl Chemistry in Automated Synthesis and High-Throughput Methodologies

To accelerate the pace of discovery, researchers are integrating sulfonimidoyl chemistry with automated synthesis platforms and high-throughput screening (HTS) techniques. nih.govku.edunih.govthermofisher.comstanford.edu The robustness and reliability of reactions like SuFEx make them particularly well-suited for automation. jk-sci.com

High-throughput medicinal chemistry platforms based on SuFEx have been developed to rapidly generate large libraries of compounds. nih.gov In one proof-of-concept study, a starting "hit" molecule was diversified into hundreds of analogs in overnight reactions, and the products were directly screened to identify inhibitors with significantly higher potency. nih.gov This approach dramatically shortens the timeline for the hit-to-lead optimization phase of drug discovery. jk-sci.com

Furthermore, modular flow chemistry platforms are being designed for the safe and efficient execution of SuFEx reactions. uva.nl These systems can generate potentially hazardous reagents like sulfuryl fluoride on-demand and in a controlled manner, facilitating the rapid and selective functionalization of a wide range of molecules, from small organic compounds to peptides and proteins. uva.nlresearchgate.net This integration of synthesis and screening is poised to revolutionize the discovery of new functional molecules derived from precursors like this compound. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Bromo-4-(S-methylsulfonimidoyl)benzene?

- The compound can be synthesized via sulfoxidation of 4-bromothioanisole using oxidizing agents like mCPBA (meta-chloroperbenzoic acid) under controlled conditions. Enantiopure forms (>99% ee) are accessible through chiral resolution or asymmetric catalysis, as demonstrated in palladium-mediated cross-coupling frameworks . Industrial-scale purification often employs recrystallization or column chromatography to achieve high purity.

Q. How is this compound characterized spectroscopically?

- Key techniques include:

- ¹H/¹³C NMR : Aromatic protons appear as doublets (δ 7.4–7.8 ppm) due to para-substitution, while the methylsulfonimidoyl group shows distinct splitting patterns for diastereotopic protons. DEPTQ NMR resolves quaternary carbons and sulfonimidoyl hybridization .

- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 249.98 for C₇H₇BrNO₂S) and isotopic patterns consistent with bromine.

- X-ray Crystallography : Resolves stereochemistry and bond angles of the sulfonimidoyl moiety .

Q. What are the primary reactivity patterns of this compound in cross-coupling reactions?

- The bromine atom undergoes Suzuki-Miyaura couplings with arylboronic acids using Pd(PPh₃)₄ or PdCl₂(dppf) catalysts in THF/EtOH at 80°C. The sulfonimidoyl group acts as an electron-withdrawing substituent, accelerating oxidative addition but potentially requiring ligand optimization (e.g., XPhos) for sterically hindered partners .

Advanced Research Questions

Q. How can enantioselective synthesis of the sulfonimidoyl group be achieved?

- Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric oxidation using Ti(OiPr)₄/(R)-BINOL catalysts induce stereocontrol. Kinetic resolution during crystallization or enzymatic desymmetrization (e.g., lipase-mediated hydrolysis) can further enhance enantiomeric excess .

Q. How does the sulfonimidoyl group influence catalytic efficiency in cross-coupling reactions?

- Compared to sulfonyl or methylthio groups, the sulfonimidoyl moiety increases electrophilicity at the brominated carbon, reducing activation energy for oxidative addition. However, steric hindrance from the S-methyl group may lower yields in couplings with bulky substrates. Computational studies (DFT) suggest transition-state stabilization via N–Pd interactions .

Q. What strategies resolve contradictions in reaction outcomes when using different catalysts?

- Case Study : Conflicting yields in Pd-catalyzed couplings may arise from ligand-dependent steric effects. For example:

- Pd(PPh₃)₄ gives high yields with small boronic acids (e.g., phenyl) but fails with ortho-substituted partners.

- Bulky ligands like SPhos improve coupling with hindered substrates but require higher temperatures (100°C).

- Troubleshooting : Screen ligand libraries and adjust solvent polarity (e.g., switch from THF to dioxane) to optimize electron-deficient aryl partners .

Methodological Notes

- Stereochemical Analysis : Use chiral HPLC (Chiralpak IA/IB columns) or Mosher ester derivatization to confirm enantiopurity .

- Reaction Monitoring : Employ in situ IR spectroscopy to track bromine displacement or GC-MS for volatile byproducts.

- Safety : Handle with PPE due to potential lachrymatory effects; avoid inhalation of brominated intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.